2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-6-4-7(2-3-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14) |
InChI Key |
MHLUSWNGBZAHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves synthesizing a cyclopropyl methyl ketone precursor, typically substituted with the desired aromatic moiety, followed by oxidation to the corresponding carboxylic acid.
Stepwise Procedure
- Patents EP0533013A2 and US5498750A describe the oxidation of 1-fluoro-cyclopropyl methyl ketone to yield the target acid with high purity and yield.
- The oxidation is typically performed using m-chloroperbenzoic acid under reflux, followed by purification via organic solvent extraction and acidification.
Data Table: Oxidation Method Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Oxidant | m-Chloroperbenzoic acid | 2-3 equivalents per mol of ketone |
| Temperature | Reflux (~80°C) | Under inert atmosphere |
| Reaction Time | 24-48 hours | Monitored via TLC or NMR |
| Yield | 70-85% | High purity of product |
Cyclopropanation of Aromatic Precursors Followed by Oxidation
Method Overview
This method involves the formation of the cyclopropane ring directly on the aromatic substrate, followed by oxidation to the acid.
Stepwise Procedure
- The Simmons-Smith cyclopropanation is favored for regioselectivity, especially with methyl-substituted phenyl derivatives.
- The subsequent oxidation step is critical for converting the methyl group into the carboxylic acid, often employing oxidants like peracids or potassium permanganate .
Data Table: Cyclopropanation and Oxidation
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclopropanation Reagent | Diethylzinc + CH₂I₂ or Diazomethane | Selective for aromatic methyl groups |
| Oxidant | m-Chloroperbenzoic acid | Reflux conditions |
| Overall Yield | 60-75% | Dependent on substrate substitution |
Notable Research Findings and Optimization Strategies
- Selectivity and Yield Enhancement:
Use of phase transfer catalysts and temperature control during cyclopropanation improves regioselectivity and yield. Protection of Sensitive Groups:
Aromatic methyl groups are generally stable under cyclopropanation conditions, but phenolic or amino groups require protection.Alternative Oxidants:
Potassium permanganate or chromium-based oxidants can be employed, but m-chloroperbenzoic acid remains preferred for its mildness and high selectivity.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenylcyclopropane Carboxylic Acids
Cyclopropane-carboxylic acids with substituted phenyl groups are widely studied for their unique conformational strain and bioactivity. Key analogs include:
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid
- CAS : 2262-03-5
- Molecular Formula : C₁₁H₉F₃O₂
- Purity : 95%
- Availability : 250 mg to 5 g .
- Comparison: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to the 4-fluoro-3-methylphenyl substituent.
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
- CAS : 88335-97-1
- Molecular Formula : C₇H₈O₄
- Comparison :
trans-2-Cyanocyclopropanecarboxylic Acid
- CAS : 39891-82-2
- Molecular Formula: C₅H₅NO₂
- Comparison: The cyano (-CN) group introduces strong electron-withdrawing effects, similar to fluorine, but with greater polarity. May exhibit distinct reactivity in nucleophilic substitutions due to the -CN group .
1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic Acid
Data Table: Key Structural Analogs
| Compound Name | Substituent(s) | CAS | Molecular Formula | Purity | Availability | Price (50 mg) |
|---|---|---|---|---|---|---|
| 2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid | 4-F, 3-Me | N/A | C₁₁H₁₁FO₂ | N/A | N/A | N/A |
| 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid | 4-CF₃ | 2262-03-5 | C₁₁H₉F₃O₂ | 95% | 250 mg–5 g | N/A |
| (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | 2-COOMe | 88335-97-1 | C₇H₈O₄ | N/A | N/A | N/A |
| trans-2-Cyanocyclopropanecarboxylic acid | 2-CN | 39891-82-2 | C₅H₅NO₂ | N/A | N/A | N/A |
| 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid | Benzyl-4-F, 3-Me | N/A | C₁₂H₁₃FO₂ | N/A | 50 mg–500 mg | €894 |
Research Findings and Trends
- Electronic Effects : Fluorine and methyl groups on the phenyl ring modulate electron density. The -F group is meta-directing, while -Me is ortho/para-directing, influencing regioselectivity in further derivatizations .
- Commercial Viability : High pricing of benzyl-linked analogs (e.g., €894/50 mg) suggests that simpler phenyl derivatives like the target compound may offer cost advantages in large-scale synthesis .
Biological Activity
Overview
2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique cyclopropane structure and the presence of a 4-fluoro-3-methylphenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H11FO2 |
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H11FO2/c1-6-4-7(2-3-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14) |
| InChI Key | MHLUSWNGBZAHGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2CC2C(=O)O)F |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The strained cyclopropane ring and the electron-withdrawing fluorine atom play crucial roles in modulating the compound's reactivity and stability. These interactions can lead to significant effects on enzyme activity and receptor binding.
Biological Applications
Research indicates that this compound may have several potential applications:
- Enzyme-Catalyzed Reactions : It is utilized in studies focusing on enzyme-catalyzed reactions involving cyclopropane rings, providing insights into reaction mechanisms and kinetics .
- Therapeutic Potential : Derivatives of this compound are being explored for their therapeutic applications, particularly in drug development targeting specific diseases .
- Synthetic Chemistry : It serves as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desired biological activities .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antitumor Activity : Research has indicated that modifications of cyclopropane derivatives can lead to compounds with significant antitumor properties. For instance, certain derivatives have shown promising results in inhibiting tumor growth in preclinical models .
- Mechanistic Studies : A study focusing on the synthesis and biological evaluation of fluorocyclopropane-containing compounds demonstrated their potential as inhibitors of specific enzymes involved in metabolic pathways .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions. A common approach uses vinyl precursors (e.g., substituted styrenes) reacted with diazo compounds (e.g., ethyl diazoacetate) under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane ring. Key intermediates include the diazo-carboxylic acid derivative and the substituted styrene precursor. Post-reduction or hydrolysis steps yield the final carboxylic acid. Critical Step : Optimize catalyst loading (e.g., 2-5 mol% Rh₂(OAc)₄) to minimize dimerization byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- ¹H/¹³C NMR : Assigns cyclopropane ring protons (δ 1.2–2.5 ppm, split due to ring strain) and aromatic fluorine coupling patterns.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M-H]⁻ (exact mass: calc. for C₁₁H₁₀F₃O₂⁻).
- X-ray Crystallography : Resolves spatial arrangement of the cyclopropane ring and substituents, critical for stereochemical confirmation .
| Technique | Key Parameters | Utility |
|---|---|---|
| NMR | δ 1.5–2.5 ppm (cyclopropane), J ~8 Hz (aryl-F coupling) | Ring strain analysis, substituent positioning |
| HRMS | m/z 231.0634 (C₁₁H₁₀F₃O₂⁻) | Molecular formula confirmation |
| X-ray | C-C bond lengths ~1.54 Å (cyclopropane) | Stereochemical validation |
Q. What are the common chemical reactions that this compound undergoes, and what conditions are required?
- Methodological Answer : The carboxylic acid group participates in:
- Esterification : React with alcohols (e.g., MeOH) under acidic (H₂SO₄) or coupling agents (DCC/DMAP).
- Amide Formation : Use EDCl/HOBt with amines (e.g., benzylamine) in DMF.
- Decarboxylation : Heat under basic conditions (NaOH, 120°C) to yield cyclopropane derivatives.
Monitoring : Track reaction progress via TLC (silica gel, eluent: EtOAc/hexane 3:7) .
Advanced Research Questions
Q. How can cyclopropanation reactions be optimized to improve yield and minimize byproducts?
- Methodological Answer :
- Catalyst Screening : Test Rh(II), Cu(I), or Fe-based catalysts for regioselectivity.
- Solvent Optimization : Use low-polarity solvents (toluene) to reduce side reactions.
- Temperature Control : Maintain 0–25°C to suppress diazo decomposition.
- Byproduct Analysis : Use GC-MS to identify dimers; adjust stoichiometry (diazo:styrene = 1:1.2) to favor monomer formation.
Example : Rh₂(OAc)₄ in toluene at 15°C achieves ~75% yield with <5% dimer .
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
- Methodological Answer :
- DFT Calculations : Compare activation energies for proposed reaction pathways (e.g., carbene insertion vs. radical mechanisms).
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track bond formation (e.g., confirm cyclopropane ring closure via ¹³C NMR).
- Kinetic Studies : Perform time-resolved IR spectroscopy to detect transient intermediates.
Case Study : Discrepancies in ring-opening reactivity were resolved by identifying solvent polarity effects on transition states .
Q. What strategies control the stereochemistry of the cyclopropane ring during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantiopure Rh(II) complexes (e.g., Rh₂(S-PTTL)₄) to induce trans/cis selectivity.
- Substrate Engineering : Introduce steric hindrance (e.g., ortho-methyl groups) to favor desired diastereomers.
- Post-Synthesis Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
Validation : X-ray or NOESY NMR confirms absolute configuration .
Q. How can in vitro assays be designed to evaluate enzymatic inhibition by this compound?
- Methodological Answer :
- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the compound’s lipophilic cyclopropane.
- Assay Setup : Use fluorescence-based inhibition assays (e.g., COX-2 Inhibitor Screening Kit).
- Control Experiments : Include known inhibitors (e.g., Celecoxib) and measure IC₅₀ via dose-response curves.
Data Interpretation : Compare Ki values with computational docking results (AutoDock Vina) to validate binding modes .
Q. What challenges arise in correlating structural features with physicochemical properties, and how are they addressed?
- Methodological Answer :
- LogP Prediction : Use HPLC-derived retention times to experimentally validate computational predictions (e.g., Schrödinger’s QikProp).
- Acid Dissociation (pKa) : Perform potentiometric titration in aqueous-organic mixtures (e.g., H₂O/MeOH 1:1).
- Crystallinity Analysis : Compare DSC thermograms with PXRD patterns to assess polymorphism.
Key Finding : The fluorine substituent increases metabolic stability but reduces aqueous solubility (~0.2 mg/mL at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
